![molecular formula C11H20BrNOSSi B13672075 4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole is a synthetic organic compound that features a thiazole ring substituted with a bromo group and a tert-butyldimethylsilyl-protected hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminothiazole derivative.
Protection of the Hydroxyethyl Group: The hydroxyethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the tert-butyldimethylsilyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to reveal the free hydroxyethyl group.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using hydrochloric acid (HCl).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new thiazole derivatives with different substituents at the 4-position.
Deprotection: Formation of 4-Bromo-2-[2-hydroxyethyl]thiazole.
Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
4-Bromo-2-tert-butylaniline: Contains a bromo group and a tert-butyl group but lacks the thiazole ring and the hydroxyethyl group.
(4-Bromophenoxy)-tert-butyldimethylsilane: Features a bromo-substituted phenoxy group with a tert-butyldimethylsilyl group.
Uniqueness
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole is unique due to the presence of both the thiazole ring and the tert-butyldimethylsilyl-protected hydroxyethyl group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H20BrNOSSi |
|---|---|
Peso molecular |
322.34 g/mol |
Nombre IUPAC |
2-(4-bromo-1,3-thiazol-2-yl)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H20BrNOSSi/c1-11(2,3)16(4,5)14-7-6-10-13-9(12)8-15-10/h8H,6-7H2,1-5H3 |
Clave InChI |
DBMVJTDBGHYGCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC1=NC(=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


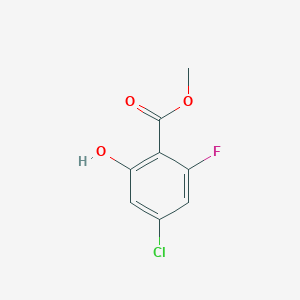
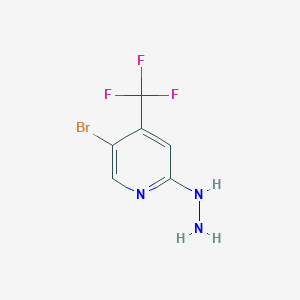

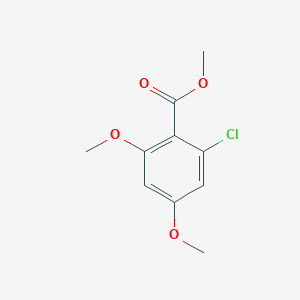
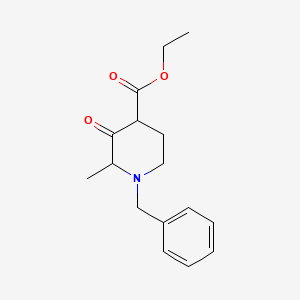
![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)

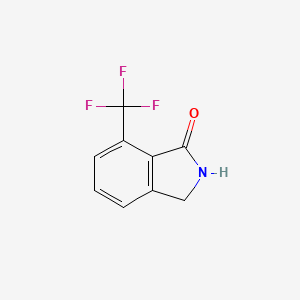
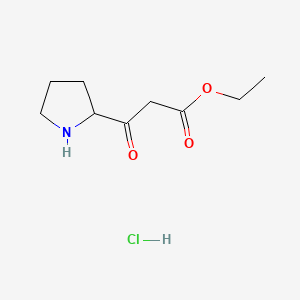

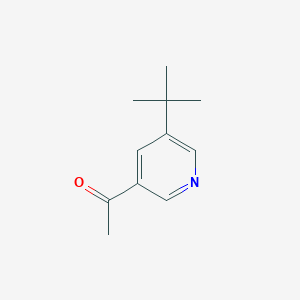
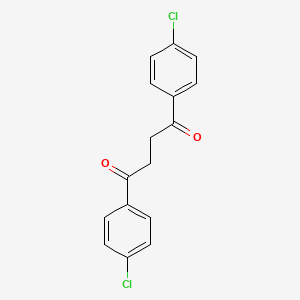
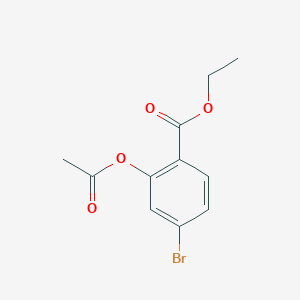
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
